4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
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Overview
Description
4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a pyrimidine ring substituted with difluoromethyl and methylsulfanyl groups, a piperazine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and methylsulfanyl groups. The piperazine ring is then attached, and finally, the benzonitrile moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while reduction of the nitrile group would produce an amine .
Scientific Research Applications
4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological pathways and interactions.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methylsulfanyl groups can enhance binding affinity and specificity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398): A potent inhibitor of fibroblast growth factor receptor tyrosine kinases.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity.
Uniqueness
4-({4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl and methylsulfanyl groups enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H19F2N5S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[[4-[6-(difluoromethyl)-2-methylsulfanylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H19F2N5S/c1-26-18-22-15(17(19)20)10-16(23-18)25-8-6-24(7-9-25)12-14-4-2-13(11-21)3-5-14/h2-5,10,17H,6-9,12H2,1H3 |
InChI Key |
SVOQULLJTKQKBW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C(F)F |
Origin of Product |
United States |
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